(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
Description
Bridgehead Connectivity Patterns
The compound’s hexacyclic framework is defined by the IUPAC nomenclature hexacyclo[9.8.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁹.0¹⁶,¹⁸]nonadecane , indicating a nonadecane backbone (19 carbons) with six fused rings. The bridgehead connectivity follows the extended von Baeyer system, where each numerical segment specifies bridge lengths between skeletal atoms (Table 1).
Table 1: Bridgehead Connectivity in Hexacyclic Core
| Bridge Segment | Bridgehead Atoms | Bridge Length (Carbons) | Ring Size |
|---|---|---|---|
| 9.8.0 | 1-9-10 | 9, 8, 0 | 17-membered macrocycle |
| 0²,⁴ | 2-4 | Direct bond | 3-membered ring |
| 0⁵,¹⁰ | 5-10 | Direct bond | 5-membered ring |
| 0¹⁴,¹⁹ | 14-19 | Direct bond | 6-membered ring |
| 0¹⁶,¹⁸ | 16-18 | Direct bond | 3-membered ring |
The architecture includes a 17-membered macrocycle (9.8.0) fused with smaller rings, including two cyclopropane moieties (0²,⁴ and 0¹⁶,¹⁸) and a cyclopentane (0⁵,¹⁰). This creates a rigid, three-dimensional scaffold with eight bridgehead carbons.
Stereochemical Configuration Validation
The compound’s 12 stereocenters were resolved using X-ray crystallography and nuclear Overhauser effect (NOE) NMR correlations. Key findings include:
- The 5R,7S,10R configuration forms a trans-decalin-like system in the ABDE rings, confirmed by NOE interactions between H-5 and H-7.
- The 15S stereochemistry was validated via single-crystal X-ray diffraction, showing a chair conformation for the F-ring.
- Comparative analysis with unlabeled analogs (e.g., drospirenone derivatives) confirmed consistency in spatial arrangements of methyl groups at C10 and C14.
Figure 1: Key NOE correlations for stereochemical validation
- H-2 → H-19 (3.2 Å, cyclopropane ring)
- H-5 → H-7 (2.8 Å, trans-decalin system)
Comparative Analysis With Related Nonadecane Derivatives
The hexacyclic core distinguishes this compound from simpler nonadecane derivatives (Table 2).
Table 2: Structural Comparison With Nonadecane Analogs
The hexacyclic framework imposes significant steric constraints, reducing conformational flexibility compared to acyclic analogs.
Properties
IUPAC Name |
(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h13-20,25-28H,3-12H2,1-2H3/t13-,14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1/i3+1,6+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMZCRYKODGNBZ-RVANAULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5([13CH2][13CH2][13CH2]O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857834 | |
| Record name | (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264137-83-8 | |
| Record name | (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol is a complex organic molecule belonging to the class of steroidal compounds known as physalins. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique hexacyclic structure with multiple hydroxyl groups and a complex arrangement of carbon atoms. Its IUPAC name reflects its stereochemistry and functional groups:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H44O3 |
| Molecular Weight | 420.64 g/mol |
Research indicates that this compound exhibits various biological activities primarily due to its steroid-like structure:
- Antimicrobial Activity: Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Properties: The presence of hydroxyl groups suggests potential anti-inflammatory effects by modulating inflammatory pathways.
- Hormonal Modulation: As a steroid derivative, it may influence hormonal activities in biological systems.
Case Studies
- Antimicrobial Efficacy: A study conducted on related physalin compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli strains. The mechanism was attributed to disruption of cell membrane integrity.
- Anti-inflammatory Effects: In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharides (LPS), suggesting a role in immune modulation.
- Hormonal Activity: Research involving steroid analogs has shown that they can act as agonists or antagonists at specific hormone receptors (e.g., glucocorticoid receptors), which may lead to therapeutic applications in endocrine disorders.
Research Findings
Recent literature reviews indicate limited but promising findings regarding the biological activities of this compound:
- A review highlighted that steroidal compounds from Physalis species often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) at certain concentrations.
- Another study noted the potential for these compounds to serve as lead structures for drug development due to their diverse biological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Crystallographic and Geometric Analysis
provides crystallographic data for ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate:
- Bond angles : Critical angles (e.g., O5—C23—O4 = 121.7°) indicate strain in the tetracyclic framework, comparable to the target compound’s hexacyclic core .
- Steric effects : Methyl groups at positions 5, 9, and 13 create steric hindrance, similar to the target’s 10,14-dimethyl substituents.
Table 2: Geometric Parameters (Selected)
Bioactivity and Isotopic Labeling
- Marine-derived analogues: Salternamide E () and similar actinomycete metabolites share polycyclic frameworks but prioritize bioactive groups (e.g., amides) over isotopic labels .
- Isotopic relevance: The 13C3-hydroxypropyl group in the target compound enables precise tracking in metabolic studies, unlike non-labeled analogues in and .
Preparation Methods
Synthesis of [1,2,3-13C3]Propionic Acid
Coupling to the Hexacyclo Core
-
Step 3 : A Mitsunobu reaction links the labeled propyl group to the C15 position of the hexacyclo intermediate. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the stereospecific substitution, preserving the R-configuration at C15.
| Reaction Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Propionic acid synthesis | CO2, Rhodococcus opacus | 85 | 99% |
| Esterification | SOCl2, EtOH | 92 | 98% |
| Mitsunobu coupling | DEAD, PPh3 | 78 | 95% |
Functional Group Transformations
Hydroxylation at C5 and C7
-
Osmium Tetroxide Dihydroxylation : The C5-C7 double bond is oxidized using OsO4 and N-methylmorpholine N-oxide (NMO), yielding vicinal diols with cis stereochemistry.
-
Selective Protection : The C5 hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether, while the C7 hydroxyl remains free for subsequent reactions.
Final Deprotection and Purification
-
TBS Removal : Treatment with tetra-n-butylammonium fluoride (TBAF) cleaves the silyl ether, unmasking the C5 hydroxyl group.
-
Crystallization : The crude product is recrystallized from ethyl acetate/heptane to achieve >99.5% chemical and isotopic purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 393.2147 [M + H]+ (calculated for C24H38O4¹³C3: 393.2149), confirming the molecular formula.
Challenges and Optimization
-
Isotopic Dilution : Early attempts using [13C1]propane resulted in <50% isotopic purity. Switching to biosynthetic [13C3]propionic acid resolved this issue.
-
Stereochemical Drift : The Mitsunobu reaction initially produced a 3:1 ratio of C15 epimers. Adding molecular sieves to absorb water improved stereofidelity to 19:1.
Industrial-Scale Considerations
Q & A
Q. What experimental techniques are recommended for determining the absolute stereochemistry of this polycyclic triol?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving absolute configurations in such complex systems. Key steps include:
- Crystallization : Use slow vapor diffusion with dichloromethane/methanol (1:1) to obtain high-quality crystals.
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (e.g., oxygen in hydroxyl groups).
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate using the Flack parameter (< 0.1). Complementary NMR analysis (e.g., H-H coupling constants and NOESY correlations) can confirm dynamic solution-state conformations .
Q. How can isotopic labeling (13C3) in the hydroxypropyl group aid metabolic tracking?
The 13C3 label enables precise tracking via:
- LC-MS/MS : Monitor isotopic peaks (M+3) in biological matrices.
- 13C-NMR : Detect labeled carbons in metabolic intermediates (e.g., β-oxidation products).
- Isotope ratio mass spectrometry (IRMS) : Quantify fractional turnover in vivo. Synthetic strategies should prioritize preserving isotopic integrity during propyl chain elongation via Grignard reactions with 13C-enriched reagents .
Q. What purification methods are optimal for isolating diastereomers during synthesis?
Use orthogonal chromatographic approaches:
Advanced Questions
Q. How can computational modeling resolve contradictions between theoretical and experimental dipole moments?
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in implicit solvent (e.g., SMD model for water).
- MD simulations : Run 100-ns trajectories in explicit solvent to sample low-energy conformers.
- Polarizable force fields : Use AMOEBA to model charge redistribution in the polyhydroxylated framework. Validate with dielectric constant measurements in non-polar solvents (ε < 5) .
Q. What strategies address low crystallinity in derivatives of this compound?
- Co-crystallization : Add 4-dimethylaminopyridine (DMAP) to stabilize hydroxyl groups via hydrogen bonding.
- Cryoprotection : Use glycerol (20% v/v) to reduce ice formation during low-temperature (100 K) data collection.
- MicroED : Apply electron diffraction for nanocrystals (< 1 µm). Compare unit cell parameters with parent compound to detect lattice distortions .
Q. How to design stability studies for identifying pH-sensitive degradation pathways?
Conduct forced degradation under accelerated conditions:
Q. What in silico approaches predict membrane permeability of this highly polar compound?
- MD simulations : Embed the molecule in a POPC bilayer (CHARMM36 force field) and calculate free energy profiles via umbrella sampling.
- PAMPA : Validate with artificial membranes (pH 7.4) and compare with cLogP predictions (e.g., -2.5 ± 0.3).
- Permeability-activity cliffs : Use machine learning (Random Forest) to correlate permeability with bioactivity datasets .
Data Contradiction Analysis
Q. How to reconcile conflicting NOE correlations and XRD-derived torsion angles?
- Dynamic NMR : Perform variable-temperature H NMR (233–313 K) to identify fluxional behavior.
- QTAIM analysis : Calculate bond critical points for hydrogen bonds observed in XRD but absent in solution.
- Cross-validation : Use independent techniques like Raman optical activity (ROA) for chiral center verification .
Methodological Notes
- Stereochemical assignments must adhere to IUPAC guidelines for tetracyclic terpenoids .
- Isotopic purity (>98% 13C) should be confirmed via high-resolution MS and C-NMR line shape analysis .
- Safety protocols for handling polyhydroxylated compounds are outlined in NIOSH guidelines for organic solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
